molecular formula C6H5ClO3 B039616 5-Chlorobenzene-1,2,4-triol CAS No. 119290-91-4

5-Chlorobenzene-1,2,4-triol

Cat. No. B039616
CAS RN: 119290-91-4
M. Wt: 160.55 g/mol
InChI Key: RSJCPOVKDYSWAP-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,2,4-triol is an organic compound classified as a trihydroxybenzene or benzenetriol . It features three hydroxyl groups substituted onto a benzene ring . The molecular formula of 5-Chlorobenzene-1,2,4-triol is C6H5ClO3 .


Molecular Structure Analysis

The molecular weight of 5-Chlorobenzene-1,2,4-triol is 160.56 . The structure consists of a benzene ring with three hydroxyl groups and one chlorine atom .


Physical And Chemical Properties Analysis

5-Chlorobenzene-1,2,4-triol is a white solid with modest solubility in water . The molecular weight is 160.56 .

Scientific Research Applications

  • Biological Monitoring of Chlorobenzene Exposure : A study by Yoshida, Sunaga, and Hara (1986) highlighted that exposure to chlorobenzene in chemical factories could lead to elevated levels of urinary metabolites. These metabolites are crucial for biological monitoring of exposure levels (Yoshida, Sunaga, & Hara, 1986).

  • Photocatalytic Degradation Pathways : Research by Li, Cubbage, and Jenks (1999) discovered that the TiO2-mediated photocatalytic degradation of 4-chlorocatechol produces 5-chloro-1,2,4-benzenetriol and other intermediates, suggesting its potential in environmental remediation processes (Li, Cubbage, & Jenks, 1999).

  • Catalytic Oxidation Studies : A 2015 study by Wang et al. focused on the catalytic oxidation of 1,3,5-trichlorobenzene, indicating the significance of structural and electronic factors in the oxidation process. This study also underscored the influence of chlorine on active vanadium sites (Wang et al., 2015).

  • Synthesis of Substituted Derivatives : Rot et al. (2000) demonstrated the successful synthesis of substituted tin and mercury derivatives of benzene, including the crystal structure of 1,3,5-tris(chloromercurio)benzene. This highlights potential applications in organometallic chemistry (Rot et al., 2000).

  • Environmental Dechlorination Processes : Rodríguez and Lafuente (2002) developed a new method for the dechlorination of trichlorobenzenes using palladium on carbon support, which is significant for environmental remediation and chemical synthesis (Rodríguez & Lafuente, 2002).

Safety And Hazards

The safety data sheet for 5-Chlorobenzene-1,2,4-triol indicates that it is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for 5-Chlorobenzene-1,2,4-triol are not available, research into chlorobenzenes pollution in soil and groundwater has identified several challenges, including unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . These challenges could guide future research directions for 5-Chlorobenzene-1,2,4-triol and similar compounds.

properties

IUPAC Name

5-chlorobenzene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJCPOVKDYSWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152384
Record name Benzene-1,2,4-triol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzene-1,2,4-triol

CAS RN

119290-91-4
Record name 5-Chloro-1,2,4-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119290-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4-triol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2,4-triol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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